methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H19NO6S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.09330850 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Researchers have investigated the acid cyclization of amino-substituted heterocycles, including reactions with compounds structurally related to "methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate." These studies led to the synthesis of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, indicating the compound's utility in synthesizing novel heterocyclic compounds with potential biological activities (Zinchenko et al., 2009).
Synthesis of Tetrasubstituted Thiophenes
The compound has been utilized in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol. This process exemplifies the compound's role in the efficient and economical synthesis of tetrasubstituted thiophenes, which are valuable in material science and pharmaceutical chemistry (Sahu et al., 2015).
Antimicrobial Activity
A derivative, synthesized using a method related to the Gewald reaction, demonstrated antimicrobial activity. This showcases the compound's potential as a precursor in developing new antimicrobial agents (Arora et al., 2013).
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives, including closely related compounds, have been assessed for their genotoxic and carcinogenic potentials. These studies are crucial for evaluating the safety of chemicals that contain the thiophene moiety, highlighting the compound's importance in toxicological research (Lepailleur et al., 2014).
Allosteric Modifiers of Hemoglobin
Compounds structurally related have been explored as allosteric modifiers of hemoglobin. This research indicates potential applications in clinical or biological areas that could benefit from the modulation of oxygen affinity, such as ischemia or stroke (Randad et al., 1991).
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-[(5-methylfuran-2-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-11-5-7-15(27-11)18(22)21-19-17(20(23)26-4)13(10-28-19)12-6-8-14(24-2)16(9-12)25-3/h5-10H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOVSLDNGVVYJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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